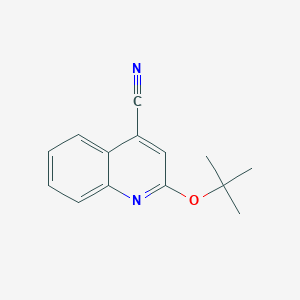
2-(tert-Butoxy)quinoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-Butoxy)quinoline-4-carbonitrile is a heterocyclic aromatic compound that features a quinoline core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)quinoline-4-carbonitrile typically involves the reaction of quinoline derivatives with tert-butyl alcohol and cyanide sources under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed .
化学反应分析
Types of Reactions
2-(tert-Butoxy)quinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include quinoline-4-carboxylic acid, quinoline-4-amine, and various substituted quinoline derivatives .
科学研究应用
2-(tert-Butoxy)quinoline-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties
作用机制
The mechanism of action of 2-(tert-Butoxy)quinoline-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s quinoline core allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .
相似化合物的比较
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar nitrile group and are known for their biological activities.
Quinoline derivatives: Compounds like quinoline-4-carboxylic acid and quinoline-4-amine have similar core structures and undergo similar reactions.
Uniqueness
2-(tert-Butoxy)quinoline-4-carbonitrile is unique due to its tert-butoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for developing new materials and pharmaceuticals with specific properties .
属性
CAS 编号 |
855165-25-2 |
|---|---|
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC 名称 |
2-[(2-methylpropan-2-yl)oxy]quinoline-4-carbonitrile |
InChI |
InChI=1S/C14H14N2O/c1-14(2,3)17-13-8-10(9-15)11-6-4-5-7-12(11)16-13/h4-8H,1-3H3 |
InChI 键 |
HSDGEWSPXIKGSM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC1=NC2=CC=CC=C2C(=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















